molecular formula C14H14Cl3N3O3S B611123 5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride CAS No. 1192347-42-4

5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride

Katalognummer: B611123
CAS-Nummer: 1192347-42-4
Molekulargewicht: 410.7 g/mol
InChI-Schlüssel: MWQYDDZQXFWUAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TAK 259 ist ein neuartiger, selektiver und oral wirksamer α1D-Adrenorezeptor-Antagonist. Er hat sich als vielversprechendes Therapeutikum für die Behandlung von Symptomen der überaktiven Blase (OAB) erwiesen. TAK 259 zeigt einen Anti-Frequenz-Effekt und reduziert die Belastung des humanen Ether-a-Go-Go-Related-Gens (HERG) .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von TAK 259 beinhaltet die Herstellung von 5-Chlor-1-(5-Chlor-2-(Methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridin-3-carboxamid. Der Syntheseweg umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen Chlorierung, Sulfonierung und Iminierungsreaktionen unter kontrollierten Bedingungen .

Industrielle Produktionsmethoden: Die industrielle Produktion von TAK 259 folgt ähnlichen Synthesewegen, wird jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und strenger Qualitätskontrolle, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: TAK 259 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: TAK 259 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können TAK 259 in seine reduzierte Form umwandeln.

    Substitution: TAK 259 kann Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Sulfonylgruppen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

    Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von TAK 259, die die Kernstruktur behalten, aber modifizierte funktionelle Gruppen aufweisen .

Wissenschaftliche Forschungsanwendungen

TAK 259 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

TAK 259 übt seine Wirkung aus, indem es selektiv den α1D-Adrenorezeptor antagonisiert. Dieser Rezeptor ist an der Regulation der glatten Muskelkontraktion in der Blase beteiligt. Durch die Blockierung dieses Rezeptors reduziert TAK 259 Blasenkontraktionen und lindert Symptome der überaktiven Blase. Zusätzlich reduziert TAK 259 die Belastung des humanen Ether-a-Go-Go-Related-Gens (HERG), das mit Herzrhythmusstörungen in Verbindung steht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TAK 259 involves the preparation of 5-chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide. The synthetic route includes several steps, starting from commercially available starting materials. The key steps involve chlorination, sulfonylation, and imination reactions under controlled conditions .

Industrial Production Methods: Industrial production of TAK 259 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: TAK 259 undergoes various chemical reactions, including:

    Oxidation: TAK 259 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert TAK 259 into its reduced forms.

    Substitution: TAK 259 can undergo substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of TAK 259, which retain the core structure but have modified functional groups .

Wissenschaftliche Forschungsanwendungen

Adrenoceptor Antagonism

TAK-259 has been identified as a selective antagonist for the human α1D adrenoceptor. This receptor plays a crucial role in various physiological processes, including vascular smooth muscle contraction and urinary function. The compound's antagonistic activity suggests potential applications in treating conditions like hypertension and urinary frequency disorders.

Case Study : A study published in 2016 detailed the discovery of TAK-259 as a novel α1D adrenoceptor antagonist. The research indicated that TAK-259 effectively reduced urinary frequency in clinical models, presenting it as a promising candidate for further development in urology .

Antimicrobial Activity

Research has shown that compounds similar to TAK-259 exhibit antimicrobial properties. The structure of TAK-259 suggests potential activity against various bacterial strains, making it a candidate for further exploration in antibiotic research.

Data Table: Antimicrobial Activity of Similar Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli3.5 µg/mL
Compound BP. aeruginosa15 µg/mL
TAK-259TBDTBD

Anticancer Potential

The dihydropyridine scaffold present in TAK-259 has been associated with anticancer activity in various studies. Compounds with similar structures have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A recent investigation highlighted the anticancer properties of related compounds, indicating their ability to inhibit pathways involved in cancer progression . Further studies are necessary to evaluate the specific effects of TAK-259 on cancer cells.

Synthesis and Chemical Modifications

The synthesis of TAK-259 involves several steps that include the formation of the dihydropyridine core and subsequent chlorination and sulfonylation reactions. Understanding its synthetic pathway is crucial for developing analogs with enhanced efficacy or reduced side effects.

Synthesis Overview :

  • Formation of Dihydropyridine Core : Initial condensation reactions lead to the formation of the dihydropyridine structure.
  • Chlorination : Introduction of chlorine atoms at specific positions enhances biological activity.
  • Sulfonylation : The methylsulfonyl group is added to improve solubility and bioavailability.

Wirkmechanismus

TAK 259 exerts its effects by selectively antagonizing the α1D adrenergic receptor. This receptor is involved in the regulation of smooth muscle contraction in the bladder. By blocking this receptor, TAK 259 reduces bladder contractions and alleviates symptoms of overactive bladder. Additionally, TAK 259 reduces the burden of the human Ether-a-Go-Go-Related gene (HERG), which is associated with cardiac arrhythmias .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

    Prazosin: Ein weiterer α1-Adrenorezeptor-Antagonist, der zur Behandlung von Bluthochdruck und gutartiger Prostatahyperplasie eingesetzt wird.

    Tamsulosin: Selektiver α1A-Adrenorezeptor-Antagonist, der zur Behandlung der gutartigen Prostatahyperplasie eingesetzt wird.

    Alfuzosin: Nicht-selektiver α1-Adrenorezeptor-Antagonist, der zur Behandlung der gutartigen Prostatahyperplasie eingesetzt wird.

Einzigartigkeit von TAK 259: TAK 259 ist aufgrund seiner hohen Selektivität für den α1D-Adrenorezeptor einzigartig, was ihn besonders effektiv zur Behandlung der überaktiven Blase macht, ohne andere Adrenorezeptoren signifikant zu beeinflussen. Diese Selektivität reduziert das Risiko von Nebenwirkungen, die üblicherweise mit nicht-selektiven Adrenorezeptor-Antagonisten verbunden sind .

Biologische Aktivität

5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride, commonly referred to as TAK-259, is a novel compound that has garnered attention for its selective activity as an α1D adrenergic receptor antagonist. This compound is particularly relevant in the context of treating overactive bladder (OAB) symptoms. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TAK-259 is characterized by the following molecular structure:

  • IUPAC Name: this compound
  • Molecular Formula: C14H14Cl3N3O3S
  • Molecular Weight: 359.69 g/mol

TAK-259 exhibits its biological activity primarily through its antagonistic effects on the α1D adrenergic receptor. This receptor subtype is implicated in various physiological processes, including smooth muscle contraction in the bladder. By selectively inhibiting this receptor, TAK-259 can reduce urinary frequency and alleviate symptoms associated with OAB.

Key Mechanistic Insights:

  • Selectivity: TAK-259 demonstrates a high selectivity for the α1D receptor over α1A and α1B subtypes, which minimizes potential side effects related to other adrenergic pathways .
  • hERG Channel Liability: Initial studies indicated that some derivatives of this compound could inhibit the hERG potassium channel, which is crucial for cardiac repolarization. However, further optimization reduced this liability, enhancing its safety profile for clinical use .

Biological Activity and Pharmacological Effects

The biological activity of TAK-259 has been extensively studied in vitro and in vivo. Notable findings include:

In Vivo Studies:

  • Bladder Outlet Obstruction Model: In rat models with bladder outlet obstruction, TAK-259 effectively reduced urinary frequency and improved bladder function .
  • Cystitis-Induced Urinary Frequency: The compound ameliorated symptoms in cystitis-induced models, further supporting its therapeutic potential for OAB .

In Vitro Studies:

TAK-259 has been shown to inhibit cell signaling pathways associated with bladder contractions. The compound's ability to modulate these pathways contributes to its therapeutic efficacy in managing urinary symptoms.

Case Studies and Clinical Trials

Several studies have explored the clinical implications of TAK-259:

  • Phase I Clinical Trials: Early-phase trials have demonstrated promising results regarding safety and efficacy in human subjects suffering from OAB symptoms. The trials highlighted a significant reduction in urinary frequency without major adverse effects .

Comparative Biological Activity Table

CompoundTarget ReceptorActivity TypeEfficacyNotes
TAK-259α1D AdrenergicAntagonistHighSelective; reduced hERG liability
Other Iminopyridine DerivativesVariousAntagonistModerateLess selective; higher side effect profile
Standard OAB TreatmentsVariousMixedVariableOften associated with more side effects

Eigenschaften

IUPAC Name

5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3S.ClH/c1-23(21,22)12-3-2-9(15)4-8(12)6-19-7-10(16)5-11(13(19)17)14(18)20;/h2-5,7,17H,6H2,1H3,(H2,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQYDDZQXFWUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192347-42-4
Record name TAK-259 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192347424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-259 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RB1YS16TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

(Step 4) To a suspension of 2-cyano-2-(3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl)acetamide (0.28 g) and 1-[5-chloro-2-(methylsulfonyl)phenyl]methanamine hydrochloride obtained in Step 3 (0.26 g) in ethanol (3 ml) was added N,N-diisopropylethylamine (0.44 ml) at room temperature, and the resulting mixture was heated under reflux for 4 hr. The reaction mixture was treated with water and stirred at 70° C. for 1 hr. After cooling to room temperature, the precipitate was collected by filtration and dried. The precipitate was suspended in methanol, and treated with a 2 M hydrogen chloride-methanol solution (0.3 ml). The resulting mixture was stirred at room temperature overnight. The precipitate was collected by filtration and dried to give the title compound (0.22 g) as white crystals.
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(Step 4) A solution of 2-amino-5-chloronicotinamide (210 mg) and 2-(bromomethyl)-4-chloro-1-(methylsulfonyl)benzene obtained in Step 3 (450 mg) in DMF (5 ml) was stirred at 100° C. for 3 hr. The mixture was allowed to cool to room temperature, ethyl acetate was added, and the precipitated crystals were collected by filtration. The obtained crystals were dissolved in aqueous sodium hydrogen carbonate solution, and the solution was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by basic silica gel column chromatography (ethyl acetate:hexane=1:1→3:1). The obtained yellow solid was dissolved in methanol, and 2N hydrogen chloride-ethyl acetate solution was added. The solvent was evaporated under reduced pressure, and the residue was crystallized from methanol-ethyl acetate to give the title compound (30 mg).
Quantity
210 mg
Type
reactant
Reaction Step One
Name
2-(bromomethyl)-4-chloro-1-(methylsulfonyl)benzene
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.